Enhanced Lipophilicity (LogP 2.35) vs. Non-Fluorinated Analog
(4-Fluoro-3-pyridin-4-ylphenyl)methanamine demonstrates a calculated LogP of 2.35 , which is significantly higher than its non-fluorinated analog, (3-(pyridin-4-yl)phenyl)methanamine (CAS 864069-25-0), which has a LogP of approximately 1.4 [1]. This 0.95-unit increase in LogP indicates substantially enhanced lipophilicity, a critical parameter for membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.35 (calculated) |
| Comparator Or Baseline | (3-(pyridin-4-yl)phenyl)methanamine, LogP = 1.4 (calculated) |
| Quantified Difference | ΔLogP = +0.95 |
| Conditions | Computed values using standard algorithms (XLogP3) |
Why This Matters
Increased lipophilicity is a key driver for improving passive membrane diffusion and oral absorption, making this compound a preferred starting point for developing CNS-penetrant or orally bioavailable drug candidates.
- [1] PubChem. (3-(Pyridin-4-yl)phenyl)methanamine. CID 11672788. CAS: 864069-25-0. XLogP3: 1.4. View Source
